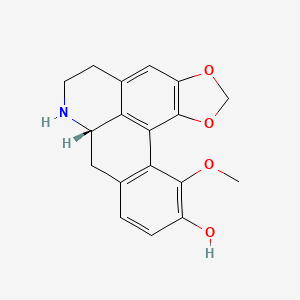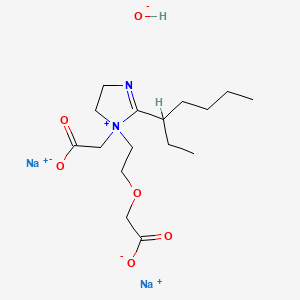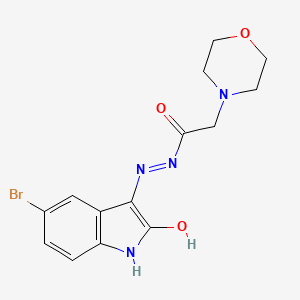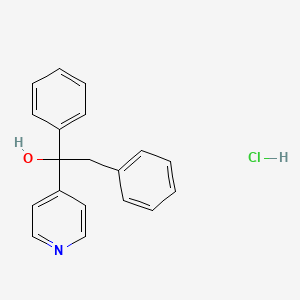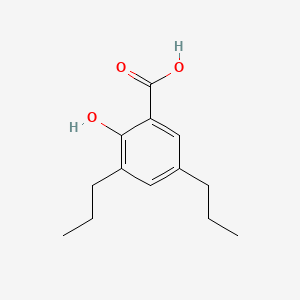
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is an organic compound with the molecular formula C12H8N3O5Na. It is a derivative of phenol and is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a phenol ring. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dinitrophenyl)amino)phenol, sodium salt typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by the reaction with aniline to form 4-((2,4-Dinitrophenyl)amino)phenol. The final step involves the neutralization of the phenol derivative with sodium hydroxide to form the sodium salt.
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4-dinitrophenol.
Reaction with Aniline: 2,4-dinitrophenol is then reacted with aniline under controlled conditions to form 4-((2,4-Dinitrophenyl)amino)phenol.
Formation of Sodium Salt: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Oxidative Phosphorylation Uncoupling: Similar to 2,4-dinitrophenol, it can uncouple oxidative phosphorylation, leading to increased metabolic rate and heat production.
Molecular Targets: Targets include mitochondrial proteins involved in energy production pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar properties but different applications.
4-Amino-2,4-dinitrophenol: Another related compound with distinct chemical behavior.
Uniqueness
4-((2,4-Dinitrophenyl)amino)phenol, sodium salt is unique due to its specific structural features and the presence of both nitro and amino groups, which confer distinct chemical reactivity and applications.
Propiedades
Número CAS |
72138-92-2 |
|---|---|
Fórmula molecular |
C12H8N3NaO5 |
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
sodium;4-(2,4-dinitroanilino)phenolate |
InChI |
InChI=1S/C12H9N3O5.Na/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20;/h1-7,13,16H;/q;+1/p-1 |
Clave InChI |
DLZDTVDZZJSFLY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
